Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers
Abstract
Somatostatin-28 (SST-28), an N-terminally extended form of somatostatin-14 (SST-14), is a critical peptide hormone in the regulation of glucose homeostasis. While both isoforms exert inhibitory effects on the endocrine pancreas, SST-28 possesses distinct characteristics, including a unique tissue distribution, receptor affinity profile, and physiological role, particularly as a hormonal signal in the postprandial state. This technical guide provides an in-depth exploration of the molecular mechanisms by which SST-28 governs the secretion of insulin and glucagon from pancreatic β-cells and α-cells, respectively. We will dissect the receptor interactions, downstream signaling cascades, and differential potencies compared to SST-14. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to investigate these regulatory pathways, ensuring a robust and reproducible approach to studying islet cell physiology.
Introduction: The Somatostatin System in Metabolic Control
The discovery of somatostatin (SST) as an inhibitor of growth hormone release unveiled a peptide with a vast and intricate role in regulating endocrine and exocrine secretion.[1][2][3] In the context of metabolic control, SST is a paramount paracrine and endocrine inhibitor within the pancreatic islets of Langerhans, orchestrating a delicate balance between the secretory functions of insulin-producing β-cells and glucagon-producing α-cells.[4][5]
The SST system is characterized by two primary bioactive isoforms, SST-14 and SST-28, which are derived from the tissue-specific post-translational processing of a common precursor, prosomatostatin.[6][7][8][9] While SST-14 is the predominant form in the central nervous system and pancreatic δ-cells, SST-28 is the principal product in intestinal endocrine cells.[7][10][11] This differential localization strongly suggests distinct, non-redundant physiological functions.[7] This guide focuses specifically on the mechanisms and experimental interrogation of SST-28, a key player in the entero-insular axis that fine-tunes hormone release in response to nutrient absorption.[12][13]
Molecular Profile and Receptor Interaction of SST-28
Somatostatin-28 is a 28-amino acid peptide that contains the entire SST-14 sequence at its C-terminus, extended by a 14-amino acid chain at the N-terminus.[6][10] This structural difference underpins its unique biological activity and receptor binding profile.
The actions of both SST isoforms are mediated by a family of five distinct G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[14][15] While both SST-14 and SST-28 can bind to all five receptor subtypes, SSTR5 exhibits a notably higher affinity for SST-28.[14] The specific distribution of these receptors on pancreatic islet cells is the cornerstone of SST-28's regulatory function.
-
Pancreatic β-Cells (Insulin Secretion): Human β-cells are predominantly rich in SSTR1 and SSTR5 .[14][16] SSTR2 is also expressed in approximately 46% of these cells.[14][16] The high expression of the SST-28-preferring SSTR5 makes β-cells particularly responsive to this isoform.
-
Pancreatic α-Cells (Glucagon Secretion): Human α-cells are characterized by a strong and selective expression of SSTR2 .[14][16] SSTR1 and SSTR5 are present but to a significantly lesser degree.[14][16]
This distinct receptor topography provides a clear mechanistic basis for the differential regulation of insulin and glucagon, allowing for the development of subtype-selective pharmacological tools to dissect these pathways.[16]
Intracellular Signaling Pathways: The Core of Inhibition
Upon binding to its cognate receptors on islet cells, SST-28 initiates a cascade of intracellular events that culminate in the potent inhibition of hormone secretion. All five SSTRs couple to inhibitory G-proteins (Gi/o), which serves as the primary node for signal transduction.[14][17]
Regulation of Insulin Secretion in β-Cells
In β-cells, SST-28 leverages its high affinity for SSTR5, alongside SSTR1, to suppress insulin release through a multi-pronged mechanism.
-
Inhibition of Adenylyl Cyclase: The activated Gi protein directly inhibits adenylyl cyclase, leading to a rapid reduction in intracellular cyclic AMP (cAMP) levels.[1][15]
-
Ion Channel Modulation: The G-protein βγ-subunits directly modulate ion channel activity. This includes the activation of G-protein-coupled inwardly rectifying K+ (GIRK) channels, which causes K+ efflux and membrane hyperpolarization, moving the cell further from the threshold required for depolarization and insulin release.[17][18] Concurrently, SST-28 signaling inhibits voltage-gated Ca2+ channels, directly reducing the influx of Ca2+ that is the primary trigger for the fusion of insulin-containing granules with the plasma membrane.[17]
-
Direct Inhibition of Exocytosis: Beyond its effects on membrane potential and Ca2+ flux, SST-28 exerts a direct inhibitory effect on the exocytotic machinery itself, providing a final, potent brake on insulin secretion.[17]
// Nodes
SST28 [label="Somatostatin-28", fillcolor="#FBBC05", fontcolor="#202124"];
SSTR5 [label="SSTR5 / SSTR1\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];
Gi [label="Gi Protein\n(α, βγ subunits)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
AC [label="Adenylyl\nCyclase", fillcolor="#F1F3F4", fontcolor="#202124"];
cAMP [label="↓ cAMP", fillcolor="#F1F3F4", fontcolor="#202124"];
K_Channel [label="GIRK K+ Channel\n(Activation)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Ca_Channel [label="Voltage-Gated\nCa2+ Channel", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Hyperpolarization [label="Membrane\nHyperpolarization", fillcolor="#F1F3F4", fontcolor="#202124"];
Ca_Influx [label="↓ Ca2+ Influx", fillcolor="#F1F3F4", fontcolor="#202124"];
Exocytosis [label="Exocytotic\nMachinery", fillcolor="#F1F3F4", fontcolor="#202124"];
Insulin_Release [label="INHIBITION of\nInsulin Release", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2.5, height=1];
// Edges
SST28 -> SSTR5 [label="Binds"];
SSTR5 -> Gi [label="Activates"];
Gi -> AC [label="Inhibits (Gα)", dir=T, arrowhead=tee];
Gi -> K_Channel [label="Activates (Gβγ)"];
Gi -> Ca_Channel [label="Inhibits (Gβγ)", dir=T, arrowhead=tee];
Gi -> Exocytosis [label="Inhibits (Gβγ)", dir=T, arrowhead=tee];
AC -> cAMP [style=dashed, arrowhead=none];
K_Channel -> Hyperpolarization;
Ca_Channel -> Ca_Influx [style=dashed, arrowhead=none];
Hyperpolarization -> Insulin_Release [arrowhead=tee];
Ca_Influx -> Insulin_Release [arrowhead=tee];
Exocytosis -> Insulin_Release [arrowhead=tee];
cAMP -> Insulin_Release [label="Reduced PKA signaling", arrowhead=tee];
{rank=same; SST28; SSTR5;}
{rank=same; Gi;}
{rank=same; AC; K_Channel; Ca_Channel; Exocytosis;}
{rank=same; cAMP; Hyperpolarization; Ca_Influx;}
{rank=same; Insulin_Release;}
}
SST-28 signaling pathway in pancreatic β-cells.
Regulation of Glucagon Secretion in α-Cells
In α-cells, the inhibitory signal of SST-28 is transduced almost exclusively through SSTR2.[19] The reduction of glucagon secretion, especially in response to rising glucose levels, is critically dependent on this pathway.
-
Synergy with Insulin for cAMP Reduction: Similar to β-cells, SSTR2 activation inhibits adenylyl cyclase via Gi, reducing cAMP synthesis.[20][21] This action is synergistic with the paracrine signal from insulin, which is co-secreted with SST at high glucose. Insulin, via its own receptor, activates phosphodiesterase 3B (PDE3B), an enzyme that actively degrades cAMP.[20][21] The combination of reduced synthesis (by SST-28) and increased degradation (by insulin) leads to a profound drop in α-cell cAMP levels, which is essential for suppressing glucagon release.[20]
-
Electrophysiological Inhibition: SST-28 signaling also hyperpolarizes the α-cell membrane and inhibits Ca2+ influx, mirroring its effects in β-cells and thereby reducing the trigger for glucagon exocytosis.[17][19]
// Nodes
SST28 [label="Somatostatin-28", fillcolor="#FBBC05", fontcolor="#202124"];
Insulin [label="Insulin", fillcolor="#4285F4", fontcolor="#FFFFFF"];
SSTR2 [label="SSTR2 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];
InsulinR [label="Insulin Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];
Gi [label="Gi Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"];
PDE3B [label="Phosphodiesterase 3B\n(PDE3B)", fillcolor="#F1F3F4", fontcolor="#202124"];
AC [label="Adenylyl\nCyclase", fillcolor="#F1F3F4", fontcolor="#202124"];
cAMP_Pool [label="Intracellular\ncAMP Pool", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
PKA [label="↓ PKA Activity", fillcolor="#F1F3F4", fontcolor="#202124"];
Glucagon_Release [label="INHIBITION of\nGlucagon Release", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2.5, height=1];
// Edges
SST28 -> SSTR2 [label="Binds"];
Insulin -> InsulinR [label="Binds"];
SSTR2 -> Gi [label="Activates"];
Gi -> AC [label="Inhibits (Gα)", dir=T, arrowhead=tee];
AC -> cAMP_Pool [label="Synthesis", style=dashed];
InsulinR -> PDE3B [label="Activates"];
PDE3B -> cAMP_Pool [label="Degrades", dir=T, arrowhead=tee];
cAMP_Pool -> PKA [style=dashed, arrowhead=none];
PKA -> Glucagon_Release [arrowhead=tee];
// Invisible edges for layout
SST28 -> Insulin [style=invis];
SSTR2 -> InsulinR [style=invis];
{rank=same; SST28; Insulin;}
{rank=same; SSTR2; InsulinR;}
{rank=same; Gi; PDE3B;}
{rank=same; AC;}
{rank=same; cAMP_Pool;}
{rank=same; PKA;}
{rank=same; Glucagon_Release;}
}
SST-28 and Insulin synergistic signaling in pancreatic α-cells.
Quantitative Data Summary: SST-28 vs. SST-14
A key aspect for drug development and physiological research is understanding the differential potency and duration of action between the two somatostatin isoforms. Studies have consistently shown that SST-28 is not merely a precursor to SST-14 but a hormone with a distinct activity profile.[22]
| Parameter | Somatostatin-28 (SST-28) | Somatostatin-14 (SST-14) | Key Findings & References |
| Primary Site of Release | Intestinal Endocrine Cells | Pancreatic δ-Cells, Neurons | SST-28 is considered the major form in the GI tract.[7][10] |
| Insulin Inhibition | More potent and longer-acting | Potent, but less so than SST-28 | SST-28 shows greater potency and a prolonged inhibitory effect on insulin release.[22][23][24][25] |
| Glucagon Inhibition | Inhibitory | Preferentially more potent | Some studies suggest SST-14 has a preferential inhibitory effect on glucagon release.[22][26] |
| Physiological Role | Hormonal ("Decretin") | Primarily Paracrine/Neurocrine | Circulating SST-28 rises post-meal to regulate nutrient-stimulated insulin secretion.[12][13][27] |
| Receptor Preference | High affinity for all SSTRs, especially SSTR5 | High affinity for all SSTRs | The preference for SSTR5 contributes to SST-28's strong effect on β-cells.[14] |
Experimental Protocols: Islet Perifusion Assay
To dynamically study the effects of SST-28 on insulin and glucagon secretion, the in vitro islet perifusion assay is the gold standard.[28][29][30] This technique allows for the real-time measurement of hormone release in response to sequential changes in secretagogues and inhibitors, providing a high-resolution kinetic profile.
Causality Behind Experimental Choices:
-
Why Perifusion? Unlike static incubations, perifusion mimics the in vivo environment where islets are constantly exposed to changing substrate concentrations. It allows for the removal of secreted hormones, preventing feedback inhibition and enabling the study of secretory dynamics (e.g., first and second phase insulin release).
-
Self-Validation: The protocol includes internal controls. Each islet batch is first challenged with a known secretagogue (e.g., high glucose) to confirm viability and responsiveness before the test substance (SST-28) is introduced. A return to baseline or a washout phase confirms the effect is reversible and specific.
Detailed Step-by-Step Methodology
Materials:
-
Isolated pancreatic islets (human or rodent)
-
Perifusion system (e.g., Biorep Technologies, InSphero) with chambers, peristaltic pump, and fraction collector.[31][32]
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, pH 7.4.
-
Stock solutions: Glucose, SST-28, and other desired secretagogues (e.g., Arginine, GLP-1).
-
Hormone quantification kits (ELISA or RIA).
Procedure:
-
Islet Preparation: After isolation, allow islets to recover in culture for 24-48 hours. Prior to the experiment, hand-pick islets of similar size (e.g., 150 µm diameter) to ensure consistency. A typical experiment uses 100-200 islet equivalents (IEQs) per chamber.[28]
-
System Priming: Assemble the perifusion system. Flush all tubing with 70% ethanol followed by sterile water, and finally with the basal (low glucose) KRB buffer to remove any contaminants and air bubbles. Maintain the system at 37°C.
-
Chamber Loading: Gently place the selected islets into the perifusion chambers between two filters or on a bed of supportive beads (e.g., Bio-Gel P-4).[31]
-
Equilibration Phase: Begin perifusing the islets with basal KRB buffer (e.g., 3 mM glucose) at a constant flow rate (e.g., 100 µL/min) for 60 minutes.[31] This establishes a stable baseline of hormone secretion. Do not collect these fractions.
-
Baseline Collection: Begin collecting the effluent into a 96-well plate using a fraction collector, with each well representing a specific time interval (e.g., 2-5 minutes). Collect 3-5 fractions at the basal glucose concentration to establish the baseline secretion rate.
-
Stimulation Phase 1 (Viability Check): Switch the buffer source to a stimulatory KRB buffer (e.g., 16.7 mM glucose). Continue collecting fractions for 20-30 minutes to observe the characteristic biphasic insulin secretion response and inhibition of glucagon.
-
Inhibition Phase (SST-28 Treatment): Switch to a buffer containing the same stimulatory glucose concentration (16.7 mM) plus the desired concentration of SST-28 (e.g., 10 nM). Collect fractions for 20-30 minutes to quantify the inhibitory effect of SST-28.
-
Washout Phase: Switch back to the stimulatory glucose buffer without SST-28. Continue collecting fractions to observe if the inhibitory effect is reversible and hormone secretion returns towards the stimulated levels.
-
Sample Storage & Analysis: Seal the collection plate and store at -20°C or -80°C until analysis. Quantify insulin and glucagon concentrations in each fraction using a validated ELISA or RIA protocol.[33][34]
-
Data Normalization: Express hormone secretion as pg/islet/min or as a percentage of total islet hormone content (measured by lysing the islets after the experiment).
// Workflow Edges
Islet_Isolation -> Chamber_Loading;
System_Setup -> Chamber_Loading;
Chamber_Loading -> Equilibration;
Equilibration -> Baseline;
Baseline -> Stimulation;
Stimulation -> Inhibition;
Inhibition -> Washout;
Washout -> Storage [lhead=cluster_analysis];
Storage -> Quantification;
Quantification -> Data_Analysis;
}
Workflow diagram for a pancreatic islet perifusion experiment.
Conclusion and Future Directions
Somatostatin-28 is a potent and physiologically distinct regulator of pancreatic islet hormone secretion. Its preferential interaction with SSTR5 on β-cells and its synergistic action with insulin to suppress α-cell function via SSTR2 underscore its importance in maintaining glucose homeostasis, particularly in the postprandial period. The differential expression of SSTR subtypes on islet cells provides an enticing landscape for therapeutic intervention. The development of SSTR2-selective agonists could offer a targeted approach to reducing the hyperglucagonemia that exacerbates hyperglycemia in diabetic patients.[16][35] Conversely, SSTR5-selective antagonists might be explored to enhance insulin secretion in specific contexts. A thorough understanding of the signaling pathways and physiological roles of SST-28, facilitated by robust experimental techniques like islet perifusion, is essential for advancing the development of novel therapeutics for metabolic diseases.
References
-
Kumar, U., et al. (1999). Subtype-selective expression of the five somatostatin receptors (hSSTR1-5) in human pancreatic islet cells: a quantitative double-label immunohistochemical analysis. Diabetes, 48(1), 77–85. [Link]
-
Portela-Gomes, G. M., et al. (2010). Somatostatin Receptor Subtypes in Human Type 2 Diabetic Islets. Pancreas, 39(6), 836–842. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Somatostatin? Patsnap. [Link]
-
Mourad, N., et al. (2022). In vitro assessment of pancreatic hormone secretion from isolated porcine islets. Frontiers in Endocrinology, 13, 959388. [Link]
-
Mandarino, L., et al. (1981). Selective Effects of somatostatin-14, -25 and -28 on in Vitro Insulin and Glucagon Secretion. Nature, 291(5810), 76-77. [Link]
-
Gerich, J. E., et al. (1976). Somatostatin. Its possible role in carbohydrate homeostasis and the treatment of diabetes mellitus. Archives of Internal Medicine, 136(4), 465-74. [Link]
-
Lien, E. L., & Garsky, V. M. (1982). Somatostatin-28 Is Longer Acting and More Selective than Somatostatin-14 on Pituitary and Pancreatic Hormone Release. Endocrinology, 110(6), 2197–2200. [Link]
-
Vaysse, N., et al. (1981). Effects of somatostatin-14 and somatostatin-28 on bombesin-stimulated release of gastrin, insulin, and glucagon in the dog. Endocrinology, 108(5), 1843-7. [Link]
-
Portela-Gomes, G. M., et al. (2010). Somatostatin Receptor Subtypes in Human Type 2 Diabetic Islets. Pancreas, 39(6), 836-842. [Link]
-
Rabbani, S. N., & Patel, Y. C. (1990). Peptides Derived by Processing of Rat Prosomatostatin near the Amino-Terminus: Characterization, Tissue Distribution, and Release. Endocrinology, 126(4), 2054–2061. [Link]
-
Schusdziarra, V., et al. (1982). Differences between somatostatin-28 and somatostatin-14 with respect to their biological effects in healthy humans and acromegalics. Acta Endocrinologica, 100(3), 328-34. [Link]
-
Takeda, S., et al. (1988). Comparative effect of somatostatin-14 and somatostatin-28 on glucagon-induced glycogenolysis from the perfused rat liver. Metabolism, 37(6), 587-90. [Link]
-
Leblanc, H., et al. (1976). Effect of Somatostatin on Blood Sugar, Plasma Growth Hormone, and Glucagon Levels in Diabetic Children. Diabetes, 25(7), 600-604. [Link]
-
PubChem. (n.d.). Somatostatin-28. National Center for Biotechnology Information. [Link]
-
Mita, A., et al. (2013). Lessons from in vitro perifusion of pancreatic islets isolated from 80 human pancreases. Islets, 5(2), 86-93. [Link]
-
ResearchGate. (n.d.). Structure of somatostatin 14 (A) and somatostatin 28 (B). [Link]
-
Rabbani, S. N., & Patel, Y. C. (1990). Peptides derived by processing of rat prosomatostatin near the amino-terminus: characterization, tissue distribution, and release. Endocrinology, 126(4), 2054-61. [Link]
-
Aponte, G., et al. (1989). A physiologic role for somatostatin 28 as a regulator of insulin secretion. The Journal of Clinical Investigation, 84(3), 791–798. [Link]
-
TeachMePhysiology. (2026). Somatostatin - Structure - Function. TeachMePhysiology. [Link]
-
Britannica. (2026). Somatostatin. Britannica. [Link]
-
Francis, B. H., et al. (1990). Distribution of somatostatin-14 and somatostatin-28 gastrointestinal-pancreatic cells of rats and humans. Gastroenterology, 99(6), 1770-8. [Link]
-
bioRxiv. (2025). Somatostatin Receptors Shape Insulin and Glucagon Output within the Pancreatic Islet through Direct and Paracrine Effects. bioRxiv. [Link]
-
Wikipedia. (n.d.). Somatostatin. Wikipedia. [Link]
-
Rodriguez-Diaz, R., & Caicedo, A. (2012). Measuring dynamic hormone release from pancreatic islets using perifusion assay. Protocol Exchange. [Link]
-
Low, M. J., et al. (1986). Tissue-specific posttranslational processing of pre-prosomatostatin encoded by a metallothionein-somatostatin fusion gene in transgenic mice. The Journal of Biological Chemistry, 261(30), 14261-7. [Link]
-
InSphero. (n.d.). A Novel, High-Resolution Perifusion Platform for Studying Insulin Release Dynamics of Single Human Pancreatic Islets. InSphero. [Link]
-
Morel, A., et al. (1983). Prosomatostatin processing in anglerfish brain, gut and pancreas. FEBS Letters, 160(1-2), 161-6. [Link]
-
Seal, A., et al. (1998). Endogenous somatostatin-28 modulates postprandial insulin secretion. Immunoneutralization studies in baboons. The Journal of Clinical Investigation, 101(2), 397-404. [Link]
-
Mourad, N., et al. (2022). In vitro assessment of pancreatic hormone secretion from isolated porcine islets. Frontiers in Endocrinology, 13, 959388. [Link]
-
Lund, P. E. (2004). View of Somatostatin Receptor Expression and Biological Functions in Endocrine Pancreatic Cells. Uppsala University. [Link]
-
Aponte, G. W., et al. (1989). A physiologic role for somatostatin 28 as a regulator of insulin secretion. The Journal of Clinical Investigation, 84(3), 791-8. [Link]
-
Anini, Y., & Brubaker, P. L. (2003). Somatostatin-28 regulates GLP-1 secretion via somatostatin receptor subtype 5 in rat intestinal cultures. American Journal of Physiology-Endocrinology and Metabolism, 284(5), E1026-E1032. [Link]
-
bioRxiv. (2020). Reduced somatostatin signalling leads to hypersecretion of glucagon in mice fed a high fat diet. bioRxiv. [Link]
-
Omar-Hmeadi, M., et al. (2020). Somatostatin and insulin mediate glucose-inhibited glucagon secretion in the pancreatic α-cell by lowering cAMP. American Journal of Physiology-Endocrinology and Metabolism, 318(4), E559–E570. [Link]
-
Kailey, B., et al. (2012). SSTR2 is the functionally dominant somatostatin receptor in human pancreatic β- and α-cells. American Journal of Physiology-Endocrinology and Metabolism, 303(9), E1107–E1116. [Link]
-
Kislan, M. M., et al. (2023). Beta cell primary cilia mediate somatostatin responsiveness via SSTR3. Islets, 15(1), 1-15. [Link]
-
CORE. (2020). Reduced somatostatin signalling leads to hypersecretion of glucagon in mice fed a high-fat diet. CORE. [Link]
-
Zhang, Q., et al. (2013). Glucagon secretion from pancreatic α-cells. Upsala Journal of Medical Sciences, 118(3), 142–149. [Link]
-
MDPI. (2026). Effects of Preceding Anesthesia Protocols on Insulin and Glucagon Secretion from Isolated Perfused Rat Pancreas Preparations. MDPI. [Link]
-
Roper, M. G., et al. (2011). A microfluidic system for monitoring glucagon secretion from human pancreatic islets of Langerhans. Analytical and Bioanalytical Chemistry, 400(9), 2941-8. [Link]
-
Taylor & Francis Online. (2021). On measurements of glucagon secretion in healthy, obese, and Roux-en-Y gastric bypass operated individuals using sandwich ELISA. Taylor & Francis Online. [Link]
-
Walker, J. N., et al. (2022). Somatostatin Receptors Shape Insulin and Glucagon Output within the Pancreatic Islet through Direct and Paracrine Effects. bioRxiv. [Link]
-
Omar-Hmeadi, M., et al. (2020). Somatostatin and insulin mediate glucose-inhibited glucagon secretion in the pancreatic α-cell by lowering cAMP. American Journal of Physiology-Endocrinology and Metabolism, 318(4), E559-E570. [Link]
-
PubMed. (2025). Protocol for in vivo assessment of glucose control and insulin secretion and sensitivity in the pig. PubMed. [Link]
-
University of Copenhagen. (2020). Reduced somatostatin signalling leads to hypersecretion of glucagon in mice fed a high-fat diet. University of Copenhagen Research Portal. [Link]
-
UT Health San Antonio. (2008). Independent measures of insulin secretion and insulin sensitivity during the same test: The glucagon-insulin tolerance test. Scholars @ UT Health San Antonio. [Link]
-
MDPI. (n.d.). Receptors and Signaling Pathways Controlling Beta-Cell Function and Survival as Targets for Anti-Diabetic Therapeutic Strategies. MDPI. [Link]
Sources